molecular formula C16H17FN2 B8143532 2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine

2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine

Cat. No.: B8143532
M. Wt: 256.32 g/mol
InChI Key: XYCJSQCSVKCXOH-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluorophenyl group and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a fluorobenzene derivative reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a halogenated pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the pyridine ring or the fluorophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique structural properties make it useful in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrrolidine moiety contributes to its overall stability and bioavailability. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine
  • 2-[(2-Bromophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine
  • 2-[(2-Methylphenyl)methyl]-6-(pyrrolidin-2-YL)pyridine

Uniqueness

2-[(2-Fluorophenyl)methyl]-6-(pyrrolidin-2-YL)pyridine is unique due to the presence of the fluorine atom, which significantly influences its electronic properties and reactivity. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-6-pyrrolidin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2/c17-14-7-2-1-5-12(14)11-13-6-3-8-16(19-13)15-9-4-10-18-15/h1-3,5-8,15,18H,4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCJSQCSVKCXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC(=N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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